molecular formula C28H29N3O5 B606450 CAA0225 CAS No. 244072-26-2

CAA0225

Numéro de catalogue: B606450
Numéro CAS: 244072-26-2
Poids moléculaire: 487.56
Clé InChI: ZMZQYVMNDRBKLO-SDHOMARFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CAA0225 is a novel inhibitor specific for cathepsin L. This compound is a probe for autophagic proteolysis.

Applications De Recherche Scientifique

Cardiovascular Applications

1.1 Mechanism of Action

CAA0225 inhibits cathepsin L, which plays a critical role in myocardial injury during reperfusion. Elevated levels of cathepsin L have been associated with larger infarct sizes and impaired cardiac function in patients with ST-Elevation Myocardial Infarction (STEMI). By blocking this enzyme, this compound has been shown to reduce infarct size and improve cardiac contractility.

1.2 Preclinical Studies

A series of preclinical studies have demonstrated the efficacy of this compound in improving cardiac function post-ischemia:

  • In Vivo Studies : In murine models, administration of this compound during reperfusion significantly decreased infarct size to 73% of control levels and preserved fractional shortening over a two-week period compared to control groups treated with DMSO .
  • Hemodynamic Measurements : Pressure-volume loop analyses indicated that this compound-treated hearts exhibited improved hemodynamic parameters, including increased developed pressure and rates of pressure change (dP/dt max and dP/dt min) at 120 minutes post-reperfusion .
ParameterControl (DMSO)This compound Treatment
Infarct Size (%)10073
Developed PressureBaselineIncreased
dP/dt maxBaselineIncreased
Fractional Shortening (%)DecreasedPreserved

Antiviral Applications

2.1 Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties, particularly against coronaviruses. It has been shown to inhibit cathepsin L's activity, which is crucial for the viral entry process into host cells.

  • In Vitro Studies : this compound was tested alongside other protease inhibitors and demonstrated significant antiviral activity against various strains of coronaviruses. The compound's ability to form noncovalent complexes with cathepsin L enhances its efficacy as an antiviral agent .

2.2 Structural Insights

Research involving mass spectrometry has elucidated the binding characteristics of this compound with cathepsin L, confirming its noncovalent binding nature and establishing it as a potent inhibitor compared to structurally related compounds .

CompoundBinding TypePotency
This compoundNoncovalentMost Potent
E-64CovalentModerate
CLIK148NoncovalentLess Potent

Case Studies

3.1 Ischemia-Reperfusion Injury

A notable case study involved the administration of this compound in a randomized controlled trial using Langendorff-perfused rat hearts. Results showed that early intervention with this compound during reperfusion reduced infarct size significantly compared to control groups while improving overall cardiac function metrics .

3.2 Combination Therapies

This compound has also been explored in combination with other therapeutic agents for enhanced efficacy in treating complex diseases such as cancer and infectious diseases. Research indicates that combining this compound with other drugs can produce synergistic effects, enhancing overall treatment outcomes while minimizing side effects .

Propriétés

Numéro CAS

244072-26-2

Formule moléculaire

C28H29N3O5

Poids moléculaire

487.56

Nom IUPAC

(2S,3S)-2-N-[(1S)-1-(benzylcarbamoyl)-2-phenylethyl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide

InChI

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1

Clé InChI

ZMZQYVMNDRBKLO-SDHOMARFSA-N

SMILES

O=C([C@H]1O[C@@H]1C(NCCC2=CC=C(O)C=C2)=O)N[C@H](C(NCC3=CC=CC=C3)=O)CC4=CC=CC=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CAA0225;  CAA 0225;  CAA-0225.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CAA0225
Reactant of Route 2
Reactant of Route 2
CAA0225
Reactant of Route 3
CAA0225
Reactant of Route 4
Reactant of Route 4
CAA0225
Reactant of Route 5
Reactant of Route 5
CAA0225
Reactant of Route 6
Reactant of Route 6
CAA0225

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.